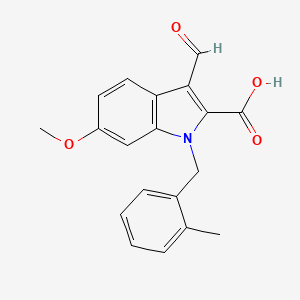

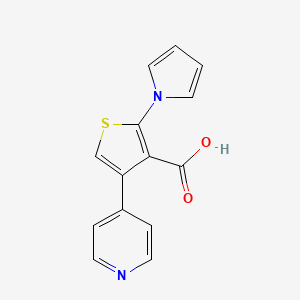

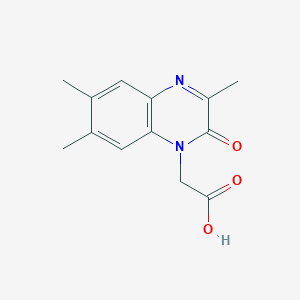

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Übersicht

Beschreibung

The compound “4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a polycyclic aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been used in the development of new drugs .Wissenschaftliche Forschungsanwendungen

- Field: Bioorganic Chemistry

- Application: A series of compounds similar to the one you mentioned were designed, screened computationally, and synthesized . These compounds were tested for their antibacterial and antifungal potential .

- Method: The compounds were synthesized using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . The antifungal activity was recorded as inhibition zone (in mm) on placing the paper disks (dipped in the stock solution) on the agar plate (possessing fungal suspension) and minimum inhibitory concentration (MIC) .

- Results: The compounds represented significant antibacterial and antifungal potential .

- Field: Medicinal Chemistry

- Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

- Method: The synthesis of these compounds involves various synthetic routes .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antibacterial and Antifungal Applications

Therapeutic Potential of Imidazole Containing Compounds

- Field: Radiochemistry

- Application: Compounds similar to the one you mentioned have been used as lead compounds for developing new radiotracers with improved in vivo brain properties .

- Method: The compound was synthesized and evaluated for its potential as an in vivo PET tracer for LRRK2 .

- Results: While the compound presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

- Field: Medicinal Chemistry

- Application: A large number of sulfonamide derivatives, which are structurally similar to the compound you mentioned, show a variety of mechanisms of anticancer activity .

- Method: These compounds were synthesized and tested for their anticancer activity .

- Results: The compounds showed anticancer activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle perturbation in the G1 phase, tubulin polymerization inhibition, functional suppression of the transcriptional activator NF-Y (nuclear transcription factor Y) and angiogenesis (matrix metalloproteinase) inhibition .

Radiosynthesis and Evaluation

Anticancer Activity

Eigenschaften

IUPAC Name |

4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAADJZLDWBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)

![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)

![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)

![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)

![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)